6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-one
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Overview
Description
6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-one: is a chemical compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . It is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities. This compound is often used in research and industrial applications due to its unique chemical properties.
Scientific Research Applications
Chemistry: 6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in the development of new synthetic methodologies .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological activities. It has been investigated for its antioxidant, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of dyes, fragrances, and other specialty chemicals. Its unique chemical structure makes it valuable in the formulation of various products .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-one are yet to be identified. This compound is a derivative of coumarin , which is known to interact with various enzymes and receptors in the body.
Mode of Action
Coumarin derivatives are generally known to interact with their targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Pharmacokinetics
Coumarin derivatives are generally known to be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-ethoxy-2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization to form the benzopyran ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure consistent quality and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-one can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: It can participate in substitution reactions, particularly at the ethoxy group or the benzopyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Comparison with Similar Compounds
- 6-methyl-3,4-dihydro-2H-1-benzopyran-4-one
- 6-fluoro-3,4-dihydro-2H-1-benzopyran-4-one
- 6-chloro-3,4-dihydro-2H-1-benzopyran-4-one
Comparison: 6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its methyl, fluoro, and chloro analogs, the ethoxy derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .
Properties
IUPAC Name |
6-ethoxy-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-13-8-3-4-11-9(7-8)10(12)5-6-14-11/h3-4,7H,2,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTKUWPOHQJLDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OCCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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